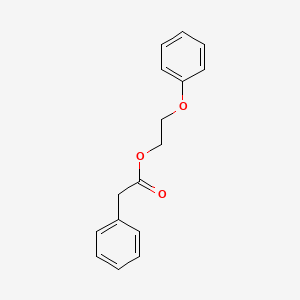

2-Phenoxyethyl phenylacetate

Description

Historical Context and Discovery in Chemical Science

A direct historical account of the first synthesis or discovery of 2-Phenoxyethyl phenylacetate (B1230308) is not readily found in scientific literature. However, the historical timeline for its potential synthesis can be inferred from the discovery and availability of its precursors and the development of esterification methods.

The alcohol portion, 2-phenoxyethanol (B1175444) , was first mentioned in the chemical literature in 1894 by Ernst Roithner at the University of Vienna, who synthesized it by reacting ethylene (B1197577) oxide with phenol (B47542) in a basic medium. nist.gov An alternative synthesis from sodium phenolate (B1203915) and ethylene chlorohydrin was reported two years later. nist.gov

The carboxylic acid component, phenylacetic acid , has been known for a longer period and its function as a plant growth promoter was identified in the 1930s. sigmaaldrich.com Research into this compound was particularly active between the 1960s and 1980s. sigmaaldrich.com

The primary method for synthesizing an ester from a carboxylic acid and an alcohol is esterification . The foundational work on esterification was conducted by the French chemist Marcelin Berthelot in the 19th century. chemicalbook.com The well-known Fischer-Speier esterification, which uses an acid catalyst, became a common method. chemicalbook.com Given that both precursor molecules were known by the end of the 19th century and esterification techniques were well-established, the synthesis of 2-Phenoxyethyl phenylacetate would have been chemically feasible from that period onwards. It was likely first synthesized as part of broader studies on esters or as an uncommercialized fragrance or solvent candidate.

Table 1: Physicochemical Properties of Precursor Molecules

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| 2-Phenoxyethanol | C₈H₁₀O₂ | 138.17 | 247 | -2 |

| Phenylacetic Acid | C₈H₈O₂ | 136.15 | 265.5 | 76-77 |

Data sourced from various chemical databases. sielc.comnih.gov

Contemporary Significance of 2-Phenoxyethyl Phenylacetate in Academic Disciplines

Specific academic research focusing on 2-Phenoxyethyl phenylacetate is sparse. However, the significance of its structural components can be observed in various fields.

The 2-phenoxyethyl moiety is utilized in polymer chemistry. For instance, 2-Phenoxyethyl acrylate (B77674) is a monomer used in the synthesis of polymers for applications such as UV and electron beam cured coatings, inks, and adhesives. arkema.com Research has been conducted on the polymerization of 2-Phenoxyethyl acrylate to create materials with specific optical or physical properties, such as in the formation of photoactive copolymers and crosslinked polymer networks. google.com This suggests that the 2-phenoxyethyl group can impart desirable characteristics, such as specific refractive indices or thermal properties, to a larger molecule.

Esters of phenylacetic acid are well-known in the fragrance and flavor industry. For example, phenethyl phenylacetate , a structural isomer of the title compound, is noted for its sweet, honey-like, floral odor and is used in perfumery. This common application of other phenylacetate esters suggests that 2-Phenoxyethyl phenylacetate may have been synthesized and evaluated for similar olfactory properties, although it has not achieved widespread commercial use.

Overview of Key Research Trajectories for 2-Phenoxyethyl Phenylacetate

Given the limited direct research, key trajectories for 2-Phenoxyethyl phenylacetate are largely speculative and based on the known applications of its constituent parts.

Materials Science: Following the research path of 2-Phenoxyethyl acrylate, one potential area of investigation could be the incorporation of 2-Phenoxyethyl phenylacetate as a plasticizer or a modifier in polymer systems. Its ester and ether functionalities could influence the mechanical and thermal properties of materials.

Fragrance Chemistry: A logical research direction would be a formal evaluation of its olfactory properties. Systematic studies could compare its scent profile to other phenylacetate esters and assess its potential as a fragrance ingredient or fixative.

Analytical Chemistry: The compound could serve as an analytical standard for the development of chromatographic or spectroscopic methods for detecting related esters in complex matrices, such as essential oils or commercial fragrance blends.

Currently, the compound is more of a chemical curiosity than a subject of active, widespread research. Future investigations would be needed to determine if it possesses unique properties that would warrant more in-depth study.

Table 2: Basic Properties of 2-Phenoxyethyl Phenylacetate

| Property | Value |

| Molecular Formula | C₁₆H₁₆O₃ |

| Molar Mass | 256.29 g/mol |

| Physical State | Not readily available |

| Boiling Point | Not readily available |

| Melting Point | Not readily available |

Calculated and inferred data; experimental values are not widely published.

Structure

3D Structure

Properties

IUPAC Name |

2-phenoxyethyl 2-phenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c17-16(13-14-7-3-1-4-8-14)19-12-11-18-15-9-5-2-6-10-15/h1-10H,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCAWJQNDOGDBON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)OCCOC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90278231 | |

| Record name | 2-phenoxyethyl phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6290-43-3 | |

| Record name | NSC6677 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-phenoxyethyl phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Optimization for 2 Phenoxyethyl Phenylacetate

Esterification Reactions for 2-Phenoxyethyl Phenylacetate (B1230308) Synthesis

The primary route for synthesizing 2-phenoxyethyl phenylacetate is through the esterification of 2-phenoxyethanol (B1175444) with phenylacetic acid or its derivatives. This reaction involves the formation of an ester bond, with the elimination of a small molecule, typically water. The efficiency and selectivity of this process are highly dependent on the chosen synthetic methodology, including the type of catalyst and the reaction conditions employed.

Conventional Chemical Synthesis Routes

The most established method for producing esters like 2-phenoxyethyl phenylacetate is the Fischer-Speier esterification. organic-chemistry.orgmdpi.com This conventional approach involves the direct reaction of a carboxylic acid (phenylacetic acid) with an alcohol (2-phenoxyethanol) in the presence of a strong acid catalyst.

Commonly used catalysts are mineral acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), and sulfonic acids like p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgchemicalbook.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. mdpi.comlibretexts.org The alcohol then performs a nucleophilic attack on this activated carbon, leading to a tetrahedral intermediate. organic-chemistry.org Subsequent proton transfer and elimination of a water molecule yield the final ester product. libretexts.org

To drive the reversible reaction towards the product side and achieve high yields, Le Châtelier's principle is often applied. libretexts.org This is typically accomplished by either using an excess of one of the reactants (usually the more cost-effective one) or by continuously removing the water formed during the reaction, for instance, through azeotropic distillation with a suitable solvent like toluene (B28343) or by using dehydrating agents. organic-chemistry.org

Table 1: Typical Reaction Parameters for Conventional Fischer-Speier Esterification

| Parameter | Typical Condition | Purpose | Citation |

| Reactants | 2-Phenoxyethanol, Phenylacetic Acid | Formation of the ester | cymitquimica.com |

| Catalyst | Concentrated H₂SO₄, HCl, p-TsOH | To protonate the carbonyl group and increase reaction rate | organic-chemistry.orgchemicalbook.com |

| Temperature | Elevated, typically reflux | To overcome the activation energy of the reaction | orgsyn.org |

| Reaction Time | Several hours | To allow the reaction to reach equilibrium or completion | orgsyn.org |

| Water Removal | Azeotropic distillation (e.g., with a Dean-Stark apparatus) | To shift the equilibrium towards product formation | organic-chemistry.org |

Enzymatic Synthesis and Biocatalysis of 2-Phenoxyethyl Phenylacetate

Biocatalysis has emerged as a powerful and sustainable alternative for ester synthesis, offering high selectivity and mild reaction conditions. researchgate.netnih.gov Lipases (EC 3.1.1.3) are the most frequently used enzymes for the synthesis of flavor and fragrance esters, including phenylacetates. researchgate.netresearchgate.netnih.gov The enzymatic synthesis of 2-phenoxyethyl phenylacetate can be achieved through the direct esterification of 2-phenoxyethanol and phenylacetic acid or through transesterification using an activated acyl donor like a simple ester (e.g., ethyl phenylacetate).

A key advantage of enzymatic synthesis is the potential to operate in non-aqueous or solvent-free systems, which simplifies downstream processing and reduces environmental impact. gcsu.edu Immobilized enzymes, such as Candida antarctica lipase (B570770) B (CALB), often sold under the trade name Novozym 435, are widely employed due to their enhanced stability and reusability. chemicalbook.comnih.gov

Research on analogous compounds, such as phenethyl phenylacetate, has demonstrated the efficiency of this approach. For instance, the lipase-catalyzed esterification of phenylacetic acid and 2-phenylethanol (B73330) has been shown to produce high yields. nih.gov In one study, biosynthesized phenylacetic acid was esterified with 2-phenylethanol using lipases, achieving a 96.3% conversion to phenethyl phenylacetate. nih.gov The reaction parameters, including temperature, substrate molar ratio, enzyme loading, and water content, are critical for optimizing the product yield and minimizing side reactions like hydrolysis. researchgate.netrsc.org

Table 2: Research Findings on Lipase-Catalyzed Synthesis of Phenylacetate Esters

| Enzyme | Reactants | System | Key Findings | Citation |

| Immobilized Mycobacterium smegmatis Acyltransferase | 2-Phenylethyl alcohol, Vinyl acetate (B1210297) | Aqueous system (80% w/w water) | Achieved 99.17% conversion at 40°C in 30 minutes. The immobilized enzyme was reusable for 10 batches. | rsc.org |

| Lipases | Biosynthesized Phenylacetic Acid (PAA), 2-Phenylethanol | Not specified | Converted PAA to phenethyl phenylacetate (PE-PA) with a 96.3% conversion rate. | nih.gov |

| Various Lipases (Novozym 435, Amano AK, etc.) | Phenylacetic acid, Dialkyl carbonate | Toluene | Investigated the enzymatic synthesis of various phenylacetate esters, demonstrating the feasibility of lipase catalysis. | chemicalbook.com |

Novel Catalytic Systems for 2-Phenoxyethyl Phenylacetate Production

To overcome the limitations of conventional catalysts, such as corrosion, difficult separation, and waste generation, research has focused on developing novel catalytic systems. These are broadly categorized into heterogeneous and homogeneous approaches.

Heterogeneous catalysts are in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. Their primary advantage is the ease of separation from the reaction product by simple filtration, which allows for catalyst recycling and reduces downstream processing costs. gcsu.edu

For esterification reactions, solid acid catalysts are particularly relevant. Ion-exchange resins, such as Amberlyst-15, have been successfully used as catalysts for the esterification of phenylacetic acid. jocpr.com These materials possess strong acidic sites, are thermally stable, and can be used in solvent-free conditions, aligning with green chemistry principles. gcsu.edujocpr.com In a study on the esterification of glycerol (B35011) with phenylacetic acid, Amberlyst-15 was shown to be an effective catalyst. jocpr.com This system can be directly applied to the synthesis of 2-phenoxyethyl phenylacetate, where the solid catalyst facilitates the reaction between 2-phenoxyethanol and phenylacetic acid.

While traditional mineral acids are homogeneous catalysts, modern research explores more sophisticated systems to improve catalytic efficiency and selectivity. researchgate.net Lewis acids, such as salts of metals like zirconium(IV) and hafnium(IV), have been reported as effective catalysts for the direct condensation of carboxylic acids and alcohols. organic-chemistry.org These catalysts can be active in very low concentrations and offer an alternative to strong Brønsted acids, sometimes with improved performance and milder reaction conditions. However, a significant drawback of homogeneous catalysts remains their difficult separation from the reaction mixture compared to their heterogeneous counterparts. gcsu.edu

Green Chemistry Principles in 2-Phenoxyethyl Phenylacetate Synthesis

The synthesis of 2-phenoxyethyl phenylacetate is increasingly being viewed through the lens of green chemistry, which aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Several of the aforementioned synthetic strategies align with these principles.

Biocatalysis : The use of enzymes like lipases is a cornerstone of green synthesis. researchgate.netnih.gov Reactions occur under mild conditions (lower temperature and pressure), reducing energy consumption. Enzymes are biodegradable and derived from renewable resources. They exhibit high chemo-, regio-, and enantioselectivity, leading to purer products and less waste. researchgate.net

Heterogeneous Catalysis : The application of recyclable solid catalysts like Amberlyst-15 minimizes waste. gcsu.edujocpr.com By replacing corrosive and difficult-to-remove homogeneous catalysts like sulfuric acid, these systems prevent the formation of acidic waste streams.

Solvent-Free Reactions : Both enzymatic and some heterogeneous catalytic methods can be performed under solvent-free conditions, where one of the liquid reactants (e.g., 2-phenoxyethanol) can also serve as the reaction medium. gcsu.edujocpr.com This eliminates the need for potentially toxic and volatile organic solvents, significantly improving the environmental profile of the synthesis. nih.gov

Atom Economy : Direct esterification reactions have a high atom economy, as the only byproduct is water. This efficiency is a key goal of green chemistry.

By integrating these approaches, the production of 2-phenoxyethyl phenylacetate can be made more sustainable, efficient, and environmentally benign. nih.gov

Alternative Synthetic Routes to 2-Phenoxyethyl Phenylacetate

Transesterification Processes

Transesterification is a versatile method for producing esters, including 2-phenoxyethyl phenylacetate, by reacting an existing ester with an alcohol. This process can be catalyzed by acids, bases, or enzymes.

One potential route is the transesterification of a simple alkyl phenylacetate, such as methyl phenylacetate, with 2-phenoxyethanol. Methyl phenylacetate can be synthesized from phenylacetonitrile (B145931) through hydrolysis and subsequent esterification chemicalbook.com. The reaction would involve heating a mixture of methyl phenylacetate and 2-phenoxyethanol in the presence of a suitable catalyst.

Enzymatic transesterification offers a green and highly selective alternative. Lipases are commonly employed for this purpose. For instance, lipase-catalyzed transesterification is used in the synthesis of various active pharmaceutical ingredients and their intermediates ebrary.net. In a process analogous to the synthesis of 2-phenoxyethyl phenylacetate, phenethyl phenylacetate can be prepared by the esterification of phenylacetic acid with phenethyl alcohol, a reaction that can also be adapted to a transesterification approach chemicalbook.com. The use of immobilized lipases, such as Novozym 435, is common in these reactions, often conducted in organic solvents to shift the equilibrium towards product formation chemicalbook.com.

A study on the enzymatic kinetic resolution of racemic alcohols highlights the use of lipases to catalyze transesterification reactions in organic media, demonstrating the broad applicability of this method scirp.org. For example, the synthesis of 2-phenylethyl acetate has been achieved with high conversion rates using an immobilized acyltransferase in an aqueous system, showcasing a novel and green synthesis technology nih.govrsc.org.

Acylation Reactions Involving Precursors

Acylation of 2-phenoxyethanol with an activated form of phenylacetic acid is a direct and often high-yielding route to 2-phenoxyethyl phenylacetate. The most common activated precursor is phenylacetyl chloride.

Phenylacetyl chloride is a versatile acylating agent used to introduce the phenylacetyl group into various substrates solubilityofthings.com. It can be synthesized from phenylacetic acid by reacting it with a chlorinating agent like thionyl chloride google.com. The subsequent acylation of 2-phenoxyethanol would readily proceed, often in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. This method is widely used in the synthesis of various esters and amides nih.gov. For example, a patent describes the synthesis of phenylacetate from phenol (B47542) and acetyl chloride, a similar reaction, achieving yields of over 95% google.com.

The reaction is typically carried out in an inert organic solvent like chloroform, ether, or benzene, in which phenylacetyl chloride is soluble solubilityofthings.com. The high reactivity of acyl chlorides generally allows for mild reaction conditions and short reaction times.

Optimization of Reaction Conditions for 2-Phenoxyethyl Phenylacetate Yield and Purity

Maximizing the yield and purity of 2-phenoxyethyl phenylacetate requires careful optimization of various reaction parameters. This is crucial for the cost-effectiveness and quality of the final product in fine chemical synthesis azom.com.

The optimization process can involve studying the influence of catalysts, solvents, temperature, reaction time, and the molar ratio of reactants. For instance, in a study on the esterification of 4-ethoxyphenol (B1293792) with phenylacetic acid, a heterogeneous acid catalyst (Amberlyst-15) was used under solvent-free conditions to enhance the reaction rate and yield gcsu.edu.

In lipase-catalyzed syntheses, similar optimization studies are critical. A study on the synthesis of substituted phenylacetamides investigated several parameters to improve yield researchgate.net. The findings from such studies can be extrapolated to the synthesis of 2-phenoxyethyl phenylacetate. A representative table of parameters that could be optimized for a lipase-catalyzed synthesis is shown below.

| Parameter | Range/Options Investigated | Optimal Condition Found (Example) |

| Enzyme Source | Candida antarctica lipase B (CAL-B), Rhizopus oryzae lipase, Porcine Pancreatic Lipase (PPL) | CAL-B |

| Solvent | Hexane, Toluene, DIPE, Solvent-free | DIPE or solvent-free |

| Temperature | 30 - 60 °C | 55 °C |

| Acyl Donor/Substrate Ratio | 1:1 to 3:1 | 2:1 |

| Enzyme Loading | 1 - 10% (w/w) | 5% (w/w) |

This table is a composite example based on findings from related literature scirp.orgresearchgate.net.

Kinetic Studies in 2-Phenoxyethyl Phenylacetate Formation

Kinetic studies are essential for understanding the reaction mechanism and determining the factors that influence the rate of formation of 2-phenoxyethyl phenylacetate. Such studies can reveal the order of the reaction with respect to each reactant and the catalyst, and can help in determining the activation energy.

For enzymatic reactions, kinetic studies often involve measuring the initial reaction rate at varying substrate concentrations. This allows for the determination of key kinetic parameters like the Michaelis-Menten constant (Kₘ) and the maximum reaction rate (Vₘₐₓ). For example, in the enzymatic kinetic resolution of 1-phenylethyl acetate, kinetic parameters were explored using a Hanes-Woolf plot scirp.org. The study revealed the degree of influence of substrate concentration on the catalytic activity.

A hypothetical kinetic data table for the lipase-catalyzed synthesis of 2-phenoxyethyl phenylacetate, based on typical enzymatic kinetics, is presented below.

| Substrate Concentration (M) | Initial Reaction Rate (M/min) |

| 0.05 | 0.0025 |

| 0.10 | 0.0048 |

| 0.20 | 0.0085 |

| 0.40 | 0.0130 |

| 0.60 | 0.0155 |

| 0.80 | 0.0170 |

This table represents hypothetical data for illustrative purposes.

Structural Modifications and Derivatization Strategies of 2 Phenoxyethyl Phenylacetate

Design and Synthesis of 2-Phenoxyethyl Phenylacetate (B1230308) Analogues

The biological activity and physicochemical properties of derivatives based on the 2-phenoxyethyl phenylacetate scaffold are highly dependent on the nature and position of substituents on the aromatic rings. Structure-activity relationship (SAR) studies on analogous compounds, such as 2-phenoxybenzamides, reveal that modifications can profoundly influence efficacy. nih.gov

For instance, in a series of 2-phenoxybenzamide (B1622244) analogues tested for antiplasmodial activity, the introduction of different substituents led to significant variations in potency. While replacing a key piperazinyl substituent with smaller groups like hydrogen or an amino group led to a decrease in activity, strategic modifications on the phenoxy ring were also critical. The data suggests that both the electronic properties and the size of the substituents play a crucial role in determining the biological outcome. nih.gov

| Compound | Modification on Aniline (B41778) Moiety | Modification on Phenoxy Ring | Antiplasmodial Activity (PfNF54 IC50 µM) | Selectivity Index (S.I.) |

|---|---|---|---|---|

| 36 | meta-substituted piperazine (B1678402) | 4-fluoro | 3.297 | 37.58 |

| 37 | para-substituted piperazine | 4-fluoro | 0.2690 | 461.0 |

| 54 | para-substituted piperazine | unsubstituted (2-phenoxy) | 1.222 | 151.4 |

| 19 | N-pivaloyl | 4-fluoro | 0.6172 | 299.7 |

| 56 | N-pivaloyl | unsubstituted (2-phenoxy) | 0.6593 | 288.6 |

| 12 | H (replaced piperazinyl) | 4-fluoro, 3-trifluoromethyl | 21.28 | 6.080 |

| 14 | NH2 (replaced piperazinyl) | 4-fluoro, 3-trifluoromethyl | 9.325 | 21.71 |

The three-dimensional arrangement, or conformation, of 2-phenoxyethyl phenylacetate derivatives is critical to their interaction with biological targets. The flexibility of the ethyl linker allows the two aromatic rings to adopt various spatial orientations, which can significantly impact binding affinity. Conformational analysis is therefore a key aspect of the design process.

Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to study these conformations. For example, studies on related 5-benzylimidazolidin-4-one derivatives have used these methods to determine the preferred orientation of the phenyl ring relative to the heterocyclic system. ethz.ch Such analyses reveal that even small energy differences (less than 2 kcal/mol) between conformations can dictate the dominant structure, although the molecule may retain considerable rotational freedom at ambient temperatures. ethz.ch Computational methods, including quantum-chemical calculations, are also used to predict the most stable conformers and understand the steric and electronic interactions that govern them. ethz.ch

Structure-Activity Relationship (SAR) Studies for 2-Phenoxyethyl Phenylacetate Derivatives in Non-Human Biological Systems

SAR studies are fundamental to medicinal chemistry, providing insights into how a molecule's structure correlates with its biological activity. uogqueensmcf.com For derivatives of 2-phenoxyethyl phenylacetate, these studies are crucial for optimizing their potential as therapeutic agents by examining their interactions with specific biological targets like enzymes or whole microbial cells.

The efficacy of many bioactive compounds stems from their ability to inhibit specific enzymes. By designing derivatives that can fit precisely into an enzyme's active site, it is possible to modulate its function. Molecular docking studies are a powerful tool for visualizing and predicting these interactions.

In a study of 2-phenoxyacetamide (B1293517) analogues designed as inhibitors for the SARS-CoV-2 main protease (Mpro), researchers found that specific structural features were key to potent binding. conicet.gov.ar The most effective ligand demonstrated hydrogen bond interactions with key amino acid residues like GLU166, GLY143, SER144, and the catalytic CYS145. conicet.gov.ar These crucial hydrogen bonds were further stabilized by numerous van der Waals interactions. conicet.gov.ar The study highlighted that the presence and positioning of hydrogen bond acceptors, like the oxygen atoms in the amide and acetyl groups, were critical for strong enzyme inhibition. conicet.gov.ar Similar principles of targeting protein-protein interactions have been explored with derivatives of 2-oxy-2-phenylacetic acid, which have been identified as potent inhibitors of the KEAP1-NRF2 interaction. nih.gov

| Ligand | Binding Energy (ΔGbind kcal/mol) | Key Hydrogen Bond Interactions (Residue, Distance Å) | Estimated Inhibition Constant (Ki µM) |

|---|---|---|---|

| Ligand 6 | -7.03 | GLY143 (2.19), SER144 (2.44), CYS145 (2.15), GLU166 (2.12) | 6.98 |

| Ligand 1 | -6.84 | - | 9.62 |

| Ligand 3 | -6.83 | ASN142 (2.37), CYS145 (1.80; 3.16) | 9.81 |

| Ligand 2 | -6.74 | ARG188 (2.00), GLN189 (2.05) | 11.40 |

Derivatives containing the phenoxyethyl moiety have been investigated for their activity against various microbes, including parasites and bacteria. wjbphs.comnih.gov The synthesis of 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives has been undertaken to explore their antimicrobial potential against strains like Candida albicans, Escherichia coli, and Staphylococcus aureus. wjbphs.com

In the field of antimalarial drug discovery, compounds with a phenoxy core have shown promise. Studies on 2-phenoxybenzamide derivatives against Plasmodium falciparum revealed that the substitution pattern on the anilino part of the molecule and the size of the substituents strongly influenced antiplasmodial activity. nih.gov For instance, a derivative featuring a para-substituted piperazine on the aniline ring (compound 37) was significantly more active and selective than its meta-substituted counterpart (compound 36). nih.gov This underscores the importance of precise structural geometry for effective interaction with biological targets within the parasite. The development of such compounds is aimed at identifying leads with potent activity against various life stages of the malaria parasite. nih.gov

Preparation of Conjugates and Polymeric Materials Incorporating 2-Phenoxyethyl Phenylacetate Moieties

The 2-phenoxyethyl phenylacetate scaffold can be incorporated into larger molecular architectures, such as drug conjugates and polymers, to create advanced materials with specialized functions. This strategy is used to enhance drug delivery, improve material properties, or create novel catalysts.

The concept of ligand-targeted drug delivery often involves attaching a cytotoxic agent to a targeting moiety, like a monoclonal antibody, via a chemical linker. mdpi.comresearchgate.net This creates an antibody-drug conjugate (ADC) designed to selectively deliver the payload to diseased cells. utah.edu While direct examples involving 2-phenoxyethyl phenylacetate are not prominent, the principles of conjugation chemistry are broadly applicable. For instance, bifunctional derivatives can be synthesized where one part of the molecule is the active drug and another part is a reactive handle for attachment to a carrier molecule like an antibody or polymer. frontiersin.orgmdpi.com

In polymer science, monomers containing related structural motifs are used to synthesize polymers with specific properties. For example, 2-Phenoxyethyl Methacrylate (POEMA) is a functional monomer used in polymer formulations to improve thermal stability, adhesion, and chemical resistance. polysciences.com Its inclusion in acrylic and methacrylic resins leads to materials with enhanced durability and optical clarity. polysciences.com Furthermore, related compounds like ethyl-2-chloro-2-phenylacetate have been used as initiators in controlled radical polymerization processes, demonstrating the utility of the phenylacetate moiety in synthesizing polymers with well-defined structures. researchgate.net This approach allows for the creation of advanced polymeric materials, including block copolymers and end-functionalized polymers, for a wide range of applications. acs.org

Advanced Analytical Methodologies for 2 Phenoxyethyl Phenylacetate Research

Chromatographic Techniques for 2-Phenoxyethyl Phenylacetate (B1230308) Analysis

Chromatography is a cornerstone for the separation and analysis of 2-Phenoxyethyl Phenylacetate from complex samples. The choice of chromatographic method depends on the sample matrix and the specific analytical goals, such as quantification or isolation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like 2-Phenoxyethyl Phenylacetate. In this method, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides detailed mass spectral data, allowing for highly confident identification.

GC-MS has been instrumental in the analysis of various phenylacetates and related compounds in complex matrices. For instance, research on the quantification of 2-phenoxyethanol (B1175444), a related compound, from ballpoint pen ink utilizes GC/MS to ensure the reliability of the method through parameters like linearity, repeatability, and accuracy. researchgate.net Similarly, GC-MS analysis has been employed to identify the production of 2-phenylethanol (B73330), another related compound, from endophytic fungi. nih.gov The analysis of phenylacetate in biological samples, such as in mouse models of phenylketonuria, also relies on GC-MS with negative ion chemical ionization for sensitive detection. psu.edu These applications highlight the robustness of GC-MS for analyzing compounds with similar structural motifs to 2-Phenoxyethyl Phenylacetate. A study on the analysis of phenols in water involved derivatization to their corresponding phenylacetate esters followed by GC-MS analysis, demonstrating the technique's applicability to this class of compounds. nih.gov

Table 1: Illustrative GC-MS Parameters for Analysis of Related Phenylacetate Compounds

| Parameter | Value |

| Column Type | Agilent model 6890N with mass selective detector, model 5973 researchgate.net |

| Injector Type | Programmable Temperature Vaporizer (PTV) nih.gov |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) or Negative Ion Chemical Ionization (NICI) psu.edu |

| Detector | Mass Spectrometer |

This table presents a generalized set of parameters based on the analysis of structurally similar compounds. Actual parameters for 2-Phenoxyethyl Phenylacetate may vary.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and analysis of a wide range of compounds, including those that are non-volatile or thermally labile. For 2-Phenoxyethyl Phenylacetate, reverse-phase HPLC is a common approach, where a non-polar stationary phase is used with a polar mobile phase.

The determination of the partition coefficient (log P) of phenethyl phenylacetate, a structural isomer of 2-Phenoxyethyl Phenylacetate, was successfully carried out using the Reverse Phase HPLC method according to OECD Guideline 117. europa.eu This study used a C18 column and a mobile phase of acetonitrile (B52724) and water. HPLC has also been applied to the analysis of similar compounds like 2-Phenoxyethyl acrylate (B77674), where a Newcrom R1 HPLC column with a mobile phase of acetonitrile, water, and an acid modifier was used. sielc.com Furthermore, HPLC methods have been developed for the determination of related compounds such as 2-phenylethylamine in human urine and 2-(diethylamino)ethyl diphenylpropylacetate in biological samples, showcasing the adaptability of HPLC for various analytical challenges. nih.govnih.gov

Table 2: Example HPLC Conditions for Analysis of a Structurally Related Compound (Phenethyl Phenylacetate)

| Parameter | Condition | Reference |

| Method | Reverse Phase HPLC (OECD Guideline 117) | europa.eu |

| Column | ODS/Sil-X | nih.gov |

| Mobile Phase | Acetonitrile-phosphate buffer system | nih.gov |

| Detector | UV or Mass Spectrometer | sielc.com |

| Temperature | 25°C | europa.eu |

For highly complex samples where one-dimensional chromatography may not provide sufficient resolution, comprehensive two-dimensional chromatography (LCxLC or GCxGC) offers significantly enhanced separation power. springernature.comresearchgate.net This technique couples two different chromatographic columns, providing a more detailed "fingerprint" of the sample.

In the context of analyzing complex mixtures that could contain 2-Phenoxyethyl Phenylacetate, such as natural product extracts or pharmaceutical formulations, comprehensive two-dimensional liquid chromatography (LCxLC) can be particularly valuable. nih.govchromatographyonline.com For instance, an LCxLC system combining a C18 and a cyano column has been used for the analysis of phenolic acids in herbs. nih.gov Similarly, comprehensive two-dimensional gas chromatography (GCxGC) has emerged as a powerful tool for the high-resolution analysis of metabolites and pharmaceutically relevant molecules in complex biological matrices. nih.gov While specific applications for 2-Phenoxyethyl Phenylacetate are not extensively documented, the principles of these techniques are directly applicable to its analysis in challenging sample types.

Spectroscopic Characterization Methods for 2-Phenoxyethyl Phenylacetate

Spectroscopic methods are indispensable for the structural elucidation and characterization of 2-Phenoxyethyl Phenylacetate. These techniques provide detailed information about the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. jchps.com Both ¹H NMR and ¹³C NMR are crucial for the characterization of 2-Phenoxyethyl Phenylacetate. ¹H NMR provides information about the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. ¹³C NMR provides information about the carbon skeleton of the molecule.

The structural elucidation of various organic compounds, including those with phenyl and acetate (B1210297) moieties, heavily relies on NMR spectroscopy. nih.govopenreview.net By analyzing the chemical shifts, integration values, and coupling patterns in the ¹H and ¹³C NMR spectra, the complete structure of 2-Phenoxyethyl Phenylacetate can be confirmed. Two-dimensional NMR techniques, such as HSQC and HMBC, can further establish the connectivity between protons and carbons.

Table 3: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for 2-Phenoxyethyl Phenylacetate

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Phenyl-CH₂ | ~3.6 | ~45 |

| O-CH₂-CH₂-O | ~4.2-4.4 | ~65-68 |

| Aromatic C-H (Phenylacetate) | ~7.2-7.4 | ~127-130 |

| Aromatic C-H (Phenoxy) | ~6.9-7.3 | ~114-130 |

| Carbonyl C=O | - | ~171 |

| Aromatic C (ipso, Phenylacetate) | - | ~134 |

| Aromatic C (ipso, Phenoxy) | - | ~158 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. ksu.edu.sa These methods are excellent for identifying the functional groups present in 2-Phenoxyethyl Phenylacetate. The IR spectrum arises from the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational transitions that result in a change in the dipole moment. ksu.edu.sa Raman spectroscopy involves the inelastic scattering of monochromatic light and is sensitive to vibrations that cause a change in the polarizability of the molecule. ksu.edu.sairdg.org

For 2-Phenoxyethyl Phenylacetate, key vibrational bands would include the C=O stretch of the ester group, C-O stretching vibrations, and various aromatic C-H and C=C stretching and bending modes. americanpharmaceuticalreview.comscispace.com The analysis of these vibrational spectra can confirm the presence of the ester and ether functionalities, as well as the two phenyl rings. nepjol.info

Table 4: Characteristic Infrared Absorption Frequencies for 2-Phenoxyethyl Phenylacetate Functional Groups

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C=O (Ester) | Stretch | 1730-1750 |

| C-O (Ester) | Stretch | 1000-1300 |

| C-O (Ether) | Stretch | 1050-1250 |

| Aromatic C=C | Stretch | 1450-1600 |

| Aromatic C-H | Stretch | 3000-3100 |

| Aromatic C-H | Bending (out-of-plane) | 690-900 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for studying the electronic structure of 2-Phenoxyethyl phenylacetate. The absorption of UV or visible light by a molecule induces transitions of electrons from a ground electronic state to a higher energy excited state. The specific wavelengths absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—parts of the molecule that absorb light.

Computational Chemistry Approaches in 2-Phenoxyethyl Phenylacetate Analysis

Computational chemistry serves as a vital tool for gaining theoretical insight into the properties of 2-Phenoxyethyl phenylacetate, complementing experimental data and predicting its behavior at a molecular level.

Electronic Structure Analysis and Molecular Orbitals

Methods like Density Functional Theory (DFT) can be used to model the electronic structure of 2-Phenoxyethyl phenylacetate. These calculations provide detailed descriptions of the molecule's molecular orbitals, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy and localization of these frontier orbitals are key to understanding the molecule's electronic properties. For 2-Phenoxyethyl phenylacetate, the HOMO is expected to be localized primarily on the electron-rich phenyl rings, which act as the primary sites for electron donation. The LUMO would also be associated with the π-systems of these rings. The calculated energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a theoretical predictor of the lowest energy electronic transition, which can be correlated with the λmax observed in UV-Vis spectroscopy.

Spin Density Distribution Studies

While specific studies on the radical species of 2-Phenoxyethyl phenylacetate are not prominent in the literature, computational analysis of spin density is the go-to method for investigating such open-shell systems. If the molecule were to form a radical cation (by losing an electron) or a radical anion (by gaining an electron), this analysis would predict the distribution of the unpaired electron's spin across the molecule.

This information is critical for predicting reactivity. The atoms or regions with the highest spin density are typically the most reactive sites in radical-mediated processes, such as oxidation or certain photochemical reactions. In the case of a 2-Phenoxyethyl phenylacetate radical cation, it is anticipated that the spin density would be delocalized across the π-systems of both phenyl rings, indicating that these areas are the most susceptible to nucleophilic attack or further reaction.

Mechanistic Investigations of 2 Phenoxyethyl Phenylacetate in Chemical and Non Human Biological Systems

Reaction Mechanism Elucidation for 2-Phenoxyethyl Phenylacetate (B1230308) Chemical Transformations

The chemical transformations of 2-phenoxyethyl phenylacetate and related structures involve complex reaction mechanisms, often centering around rearrangement and fragmentation processes. Studies on analogous compounds, such as phenoxyethyl halides, provide significant insights into these pathways. The formation of the [C6H6O]+• radical cation from phenoxyethyl halides, for example, is understood to occur through competitive 1,2 and 1,3 hydrogen shifts from the alkyl carbons to the oxygen atom, followed by a rate-determining C-O bond cleavage. tamu.edu For molecules with higher internal energy, a 1,5 hydrogen shift from the alkyl chain to the ortho position of the phenyl ring becomes a competing mechanism. tamu.edu

Computational Studies of Reaction Pathways

Computational methods, particularly density functional theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions involving phenoxyethyl derivatives. These studies help in determining the Gibbs free energies of reactants, transition states, and products, thereby elucidating the most favorable reaction pathways. researchgate.net For instance, computational analyses can predict the energetics of various hydrogen transfer and bond cleavage steps, corroborating experimental observations from techniques like mass spectrometry. tamu.eduresearchgate.net

In analogous systems, computational studies have been used to investigate enantioselective reactions, providing detailed insights into the structures of transition states and the non-covalent interactions that govern stereoselectivity. researchgate.net These interactions can include hydrogen bonding, π-π stacking, and chalcogen bonding, all of which influence the energy barriers of the reaction pathways. researchgate.net

Investigation of Intermediates and Transition States

The study of reaction intermediates and transition states is crucial for a complete understanding of a reaction mechanism. libretexts.orgyoutube.com Reaction intermediates are transient species that exist at energy minima between reaction steps, while transition states represent the highest energy points along the reaction coordinate for each step. libretexts.orgyoutube.com

Transition states, being inherently unstable, are not directly observable but can be characterized through computational modeling and kinetic isotope effect studies. tamu.eduyoutube.com The absence or presence of a primary hydrogen isotope effect can indicate whether C-H bond breaking is the rate-determining step in a particular reaction pathway. tamu.edu

Molecular Interactions of 2-Phenoxyethyl Phenylacetate with Non-Human Biomacromolecules

The interaction of small molecules like 2-phenoxyethyl phenylacetate with biomacromolecules is fundamental to understanding their biological activity. These non-covalent interactions, including hydrogen bonding and stacking interactions, are critical in determining the structure and recognition processes of biological systems like enzymes and receptors. rsc.org

Enzyme-Substrate Binding Dynamics

The binding of a substrate to the active site of an enzyme is the initial and one of the most critical steps in enzyme catalysis. libretexts.org The specificity of this binding is determined by the complementary shapes and functional groups of the substrate and the enzyme's active site. libretexts.org The rate of an enzyme-catalyzed reaction typically shows a hyperbolic relationship with substrate concentration, reaching a maximum velocity (Vmax) when the enzyme is saturated with the substrate. ucl.ac.uk The Michaelis constant (Km) is a measure of the substrate concentration at which the reaction rate is half of Vmax and is inversely related to the affinity of the enzyme for its substrate. ucl.ac.uk

For esters like 2-phenoxyethyl phenylacetate, lipases are a relevant class of enzymes. Studies on lipases, such as those from Candida species, have utilized analogs of reaction intermediates to map the substrate binding site. bibliotekanauki.pl These studies reveal specific pockets within the enzyme's active site that accommodate the substrate and are responsible for stereoselectivity. bibliotekanauki.pl Computational docking studies can further elucidate the binding modes of substrates within the active site, identifying key amino acid residues involved in hydrogen bonding and other interactions. nih.gov

Table 1: Key Parameters in Enzyme-Substrate Interactions

| Parameter | Description |

|---|---|

| Active Site | The region of an enzyme where substrate molecules bind and undergo a chemical reaction. libretexts.org |

| Km (Michaelis Constant) | The substrate concentration at which the reaction rate is half of Vmax; an inverse measure of the enzyme's affinity for its substrate. ucl.ac.uk |

| Vmax (Maximum Velocity) | The rate of reaction when the enzyme is saturated with substrate. ucl.ac.uk |

| Substrate Specificity | The ability of an enzyme to catalyze only one particular reaction. libretexts.org |

Receptor Ligand Interactions in Non-Vertebrate Organisms

In non-vertebrate organisms, as in vertebrates, receptors play a crucial role in signal transduction by binding to specific ligands. maayanlab.cloud These interactions can trigger a cascade of intracellular events. Olfactory receptors (ORs), for instance, are not limited to the olfactory system and are found in various tissues where they respond to a wide range of chemical compounds. mdpi.comresearchgate.net

The binding of a ligand to a receptor is a highly specific interaction, often described by a "lock-and-key" model, where the ligand's shape and chemical properties complement the receptor's binding site. libretexts.org This interaction can lead to conformational changes in the receptor, activating downstream signaling pathways. embl.de In non-vertebrate systems, such as insects, these interactions are fundamental for processes like chemosensation, which is vital for finding food, mates, and avoiding predators. While direct studies on 2-phenoxyethyl phenylacetate with non-vertebrate receptors are not prevalent in the provided search results, the principles of receptor-ligand binding are universal.

Mechanistic Insights into 2-Phenoxyethyl Phenylacetate Biotransformation in Microorganisms

Microorganisms are capable of transforming a vast array of organic compounds through their metabolic pathways. The biotransformation of aromatic compounds like phenylacetate and its derivatives has been studied in various bacteria and fungi. nih.govresearchgate.net

In some bacteria, the catabolism of phenylacetate proceeds via its conversion to phenylacetyl-CoA. nih.gov This is followed by an unusual aerobic pathway involving the formation of a ring 1,2-epoxide, which is then isomerized to an oxepin-CoA. nih.gov This pathway differs significantly from the more common dioxygenase-mediated ring hydroxylation. nih.gov

Marine fungi, including species of Aspergillus and Penicillium, have been shown to biotransform phenylacetonitrile (B145931), a related compound, into 2-hydroxyphenylacetic acid. researchgate.net This transformation involves the initial hydrolysis of the nitrile group to a carboxylic acid, followed by hydroxylation of the aromatic ring. researchgate.net The enzymes involved in these transformations, such as nitrilases and hydroxylases, are often inducible, meaning their expression is triggered by the presence of the substrate. researchgate.net

The study of these biotransformation pathways is not only crucial for understanding microbial metabolism but also holds potential for biotechnological applications, such as the green synthesis of valuable chemicals. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-Phenoxyethyl phenylacetate |

| Phenylacetate |

| Phenoxyethyl halides |

| [C6H6O]+• radical cation |

| Phenol (B47542) |

| 2,4-cyclohexadienone |

| Phenylacetyl-CoA |

| Oxepin-CoA |

| Phenylacetonitrile |

Cellular Uptake and Metabolic Pathways in Microbial Systems

The microbial breakdown of 2-Phenoxyethyl phenylacetate is initiated by its hydrolysis into 2-Phenoxyethanol (B1175444) and Phenylacetic acid (PAA). The uptake and metabolism of these products, especially PAA, have been extensively studied.

Cellular Uptake: The uptake of PAA into microbial cells can occur through different mechanisms. In the fungus Penicillium chrysogenum, evidence suggests that at high external concentrations, PAA enters the cell primarily via passive diffusion of the protonated species across the plasma membrane. nih.govresearchgate.net However, at lower concentrations, a high-affinity carrier system may be involved, indicating a saturable, active transport process. nih.gov In bacteria, transport systems for aromatic compounds are known, and a specific transport system for PAA has been identified as part of the PAA catabolon in Pseudomonas putida U. pnas.org

Metabolic Pathways: Once inside the cell, the breakdown products follow distinct catabolic routes.

Phenylacetic Acid (PAA) Pathway: The aerobic degradation of PAA is a complex, hybrid pathway found in approximately 16% of sequenced bacteria, including model organisms like Escherichia coli and Pseudomonas putida. frontiersin.orgnih.gov This pathway uniquely combines features of both aerobic and anaerobic metabolism by utilizing coenzyme A (CoA) thioesters. nih.govmdpi.com The central pathway involves several key steps:

Activation: PAA is first activated to its CoA thioester, Phenylacetyl-CoA (PA-CoA), by the enzyme Phenylacetate-CoA ligase (PaaK). frontiersin.orgnih.gov This is the controlling step for influx into the pathway. frontiersin.org

Ring Epoxidation: The aromatic ring of PA-CoA is attacked by a multicomponent oxygenase (PaaABCDE), which forms a ring 1,2-epoxide. nih.gov

Isomerization and Ring Cleavage: The unstable epoxide is isomerized to a seven-membered oxygen-containing heterocycle (an oxepin-CoA). This is followed by hydrolytic cleavage of the ring. nih.gov

β-Oxidation-like Steps: The resulting aliphatic chain undergoes a series of reactions similar to the β-oxidation of fatty acids, ultimately yielding central metabolites such as Acetyl-CoA and Succinyl-CoA, which can then enter the Krebs cycle. nih.govasm.org

2-Phenoxyethanol Pathway: The microbial metabolism of 2-Phenoxyethanol proceeds via its oxidation to Phenoxyacetic acid (PAA). nih.govsprchemical.com Phenoxyacetic acid can then be degraded by cleavage of the ether bond to form phenol. oup.comoup.comresearchgate.net Phenol is a common intermediate in the degradation of many aromatic compounds and is typically hydroxylated to form catechol. Catechol represents a critical branch point where the aromatic ring is opened. This can occur via two main routes: the ortho-cleavage pathway or the meta-cleavage pathway, both of which lead to intermediates that are funneled into the Krebs cycle. oup.com

The table below summarizes the key intermediates in the well-established Phenylacetate catabolic pathway.

| Step | Intermediate Compound | Description |

| 1 | Phenylacetyl-CoA | Phenylacetic acid is activated by attachment to Coenzyme A. |

| 2 | Ring 1,2-epoxyphenylacetyl-CoA | An unstable epoxide formed by the oxygenation of the aromatic ring. |

| 3 | 2-oxepin-2(3H)-ylideneacetyl-CoA | A seven-membered oxepin (B1234782) ring formed via isomerization of the epoxide. |

| 4 | Acetyl-CoA & Succinyl-CoA | Final products that enter central metabolism (Krebs cycle). |

Enzymatic Degradation Mechanisms in Microbial Consortia

The complete mineralization of 2-Phenoxyethyl phenylacetate relies on a sequence of specific enzymatic reactions. Often, a single microbial species does not possess all the necessary enzymes, highlighting the importance of microbial consortia where different members perform complementary metabolic functions. frontiersin.orgnih.govresearchgate.netmdpi.com This metabolic division of labor enhances the efficiency and robustness of the degradation process. researchgate.net

The enzymatic cascade begins with an esterase or hydrolase that cleaves the ester bond of 2-Phenoxyethyl phenylacetate, releasing its two core components. Following this, specialized enzyme systems degrade each component.

Enzymes for Phenylacetate Degradation: The catabolism of phenylacetate is mediated by a suite of enzymes encoded by the paa gene cluster. frontiersin.orgmdpi.com

Phenylacetate-CoA ligase (PaaK): This enzyme catalyzes the crucial first step, activating phenylacetate to phenylacetyl-CoA. frontiersin.org

Ring 1,2-phenylacetyl-CoA epoxidase (PaaABCDE): A multi-subunit oxygenase complex that destabilizes the aromatic ring by forming an epoxide. nih.govmdpi.com

Ring 1,2-epoxyphenylacetyl-CoA isomerase (PaaG): Converts the epoxide intermediate into an oxepin-CoA derivative. frontiersin.org

Oxepin-CoA hydrolase (PaaZ): Catalyzes the hydrolytic cleavage of the seven-membered ring. mdpi.com

β-Oxidation Enzymes (PaaF, PaaH, PaaJ): A set of enzymes including a hydratase, a dehydrogenase, and a thiolase that process the ring cleavage product into acetyl-CoA and succinyl-CoA. pnas.orgfrontiersin.org

Enzymes for Phenoxyethanol/Phenoxyacetic Acid Degradation: The phenoxy-moiety is degraded via a different set of enzymes.

Alcohol Dehydrogenase/Aldehyde Dehydrogenase: These enzymes are responsible for the initial oxidation of 2-Phenoxyethanol to Phenoxyacetic acid. nih.gov

2,4-Dichlorophenoxyacetic acid/2-oxoglutarate dioxygenase (TfdA): An enzyme with broad substrate specificity that can cleave the ether linkage of phenoxyacetic acid to yield phenol. oup.comoup.com

Phenol Hydroxylase: This monooxygenase introduces a second hydroxyl group onto the phenol ring to produce catechol.

Catechol Dioxygenases: These enzymes cleave the aromatic ring of catechol. Catechol 1,2-dioxygenase catalyzes intradiol (ortho) cleavage, while Catechol 2,3-dioxygenase catalyzes extradiol (meta) cleavage. oup.com The simultaneous expression of both pathways has been observed in some bacterial consortia. oup.com

The table below details the key enzymes involved in the degradation of the constituent parts of 2-Phenoxyethyl phenylacetate.

| Enzyme | Gene(s) (Example) | Function | Pathway Component |

| Phenylacetate-CoA ligase | paaK | Activates Phenylacetate to Phenylacetyl-CoA | Phenylacetate |

| Ring 1,2-phenylacetyl-CoA epoxidase | paaABCDE | Epoxidation of the aromatic ring | Phenylacetate |

| Ring 1,2-epoxyphenylacetyl-CoA isomerase | paaG | Isomerization of epoxide to oxepin-CoA | Phenylacetate |

| Oxepin-CoA hydrolase | paaZ | Hydrolytic ring cleavage | Phenylacetate |

| 3-hydroxyacyl-CoA dehydrogenase | paaH | β-oxidation-like step | Phenylacetate |

| 3-oxoadipyl-CoA thiolase | paaJ | β-oxidation-like step (thiolytic cleavage) | Phenylacetate |

| Ether-cleaving Dioxygenase | tfdA | Cleavage of ether bond in Phenoxyacetic acid | 2-Phenoxyethanol |

| Phenol Hydroxylase | pheA, pheB | Hydroxylation of Phenol to Catechol | 2-Phenoxyethanol |

| Catechol 1,2-dioxygenase | catA | ortho-cleavage of Catechol ring | 2-Phenoxyethanol |

| Catechol 2,3-dioxygenase | C23O | meta-cleavage of Catechol ring | 2-Phenoxyethanol |

Gene Expression and Regulation in Response to 2-Phenoxyethyl Phenylacetate Exposure in Microbes

Microbes tightly control the expression of catabolic pathways to conserve energy, synthesizing enzymes only when their specific substrates are available. caister.com The degradation of aromatic compounds like the components of 2-Phenoxyethyl phenylacetate is governed by specific and global regulatory networks. researchgate.netscispace.com

The expression of the paa genes, responsible for phenylacetate degradation, is a well-studied example of such regulation. In many bacteria, including E. coli and Pseudomonas species, the paa genes are organized into one or more operons that are controlled by a transcriptional repressor. frontiersin.orgasm.org

Regulatory Proteins: Two primary families of regulators control the paa operon:

GntR-type regulators: In E. coli and P. putida, the repressor protein is PaaX. frontiersin.orgasm.org

TetR-type regulators: In other bacteria like Corynebacterium glutamicum and Burkholderia cenocepacia, the repressor is named PaaR. frontiersin.orgasm.org

Mechanism of Induction: Under normal conditions, the repressor protein (PaaX or PaaR) binds to a specific operator sequence in the promoter region of the paa operon, physically blocking transcription by RNA polymerase. mdpi.comnih.gov The true inducer of the pathway is not phenylacetate itself, but its activated form, phenylacetyl-CoA . asm.orgnih.gov When phenylacetate enters the cell and is converted to phenylacetyl-CoA by the basal levels of PaaK, the phenylacetyl-CoA molecule binds to the repressor protein. This binding causes an allosteric change in the repressor's conformation, making it unable to bind to the operator DNA. The repressor detaches, and RNA polymerase is then free to transcribe the downstream paa genes, leading to the synthesis of the complete suite of degradation enzymes. nih.gov

The table below summarizes the key regulatory elements of the Phenylacetate pathway.

| Regulator | Type | Organism Example(s) | Function | Inducer Molecule |

| PaaX | GntR-family | Escherichia coli, Pseudomonas putida | Represses transcription of paa operons. | Phenylacetyl-CoA |

| PaaR | TetR-family | Corynebacterium glutamicum, Burkholderia cenocepacia | Represses transcription of paa operons. | Phenylacetyl-CoA |

Applications of 2 Phenoxyethyl Phenylacetate in Advanced Materials and Industrial Chemistry Excluding Human/clinical

The Role of 2-Phenoxyethyl Phenylacetate (B1230308) in Polymer Science and Plasticizer Research

The utility of 2-Phenoxyethyl phenylacetate extends into the field of polymer science, where it is being investigated as a plasticizer. Plasticizers are additives that increase the flexibility and durability of polymers.

Effects on Polymer Mechanical Properties

The incorporation of plasticizers into a polymer matrix significantly alters its mechanical properties. Generally, plasticizers work by embedding themselves between the polymer chains, which reduces the intermolecular forces and allows the chains to move more freely. This increased mobility typically leads to a decrease in the material's stiffness, or flexural modulus, and an increase in its elongation at break. specialchem.com The effectiveness of a plasticizer is often evaluated by its ability to lower the glass transition temperature (Tg) of the polymer, the temperature at which it transitions from a rigid, glassy state to a more flexible, rubbery state. journalcra.com

For instance, research on various plasticizers has shown that their chemical structure and molecular weight influence their plasticizing efficiency. nih.gov Studies on compounds with similar ester functionalities suggest that the presence of aromatic rings, like those in 2-Phenoxyethyl phenylacetate, can contribute to good compatibility with certain polymers. The "lubricity theory" of plasticization posits that plasticizers act as molecular lubricants, reducing the friction between polymer chains. researchgate.net

The impact of a plasticizer on a polymer's mechanical properties can be quantified through various testing methods. Tensile testing, for example, measures the force required to stretch a material and its elongation before breaking. The flexural modulus is determined through a three-point bend test, which assesses the material's stiffness. specialchem.com The addition of a plasticizer like 2-Phenoxyethyl phenylacetate would be expected to lower the tensile strength and flexural modulus while increasing the elongation at break, resulting in a more flexible and less brittle material.

Studies on Migration and Leaching in Material Matrices

A critical aspect of plasticizer research is the study of migration and leaching, which refers to the movement of the plasticizer out of the polymer matrix. researchgate.net This phenomenon is undesirable as it can alter the material's properties over time and potentially lead to contamination of the surrounding environment. researchgate.net The rate of migration is influenced by several factors, including the plasticizer's molecular weight, the polymer's properties (such as crystallinity), and environmental conditions like temperature and the presence of solvents. researchgate.net

Research has shown that plasticizers with higher molecular weights and branched structures tend to exhibit lower migration rates compared to their linear counterparts. nih.govresearchgate.net The compatibility between the plasticizer and the polymer is also a key factor; poor compatibility can lead to increased leaching. semanticscholar.org

Molecular simulation has become a valuable tool for understanding the mechanisms of plasticizer migration. chemrxiv.org These simulations can model the movement of molecules within the polymer matrix and predict how different solvents might influence the leaching process. chemrxiv.org For example, studies have shown that the choice of solvent significantly impacts the diffusion of additives from polymers. chemrxiv.org The interaction energy between the polymer and the solvent plays a crucial role, though other factors can also be at play. chemrxiv.org

2-Phenoxyethyl Phenylacetate as a Component in Industrial Formulations

The chemical properties of 2-Phenoxyethyl phenylacetate lend themselves to various industrial applications, including its use in coatings, adhesives, lubricants, and specialty solvents.

Research on Applications in Coatings and Adhesives

In the realm of coatings and adhesives, the performance of a formulation is highly dependent on its constituent components. Research in this area often focuses on developing products with enhanced durability, adhesion, and specific functional properties. aquaspersions.com For example, the development of water-based dispersions and emulsions is a key area of innovation, aiming to create more sustainable and safer products. aquaspersions.com

The addition of specific monomers and other chemical compounds can tailor the properties of coatings and adhesives. For instance, 2-Phenoxyethyl acrylate (B77674) (PHEA), a related compound, is known for its high activity, low viscosity, and low volatility, making it a useful ingredient in various formulations. specialchem.com These characteristics are often desirable in creating coatings that are easy to apply and cure efficiently.

Furthermore, research into bio-inspired adhesives, such as those mimicking the adhesive properties of mussels, highlights the ongoing search for novel chemistries that can provide strong and durable bonding, even in challenging environments. dtu.dk The principles of polymer science and material science guide the development of these advanced formulations. adhesivesresearch.com

Use in Lubricants and Specialty Solvents

The molecular structure of 2-Phenoxyethyl phenylacetate suggests its potential use in lubricants and specialty solvents. Glycol ethers, a class of compounds with structural similarities, are known for their use as solvents in a variety of consumer and commercial products. copernicus.org For example, 2-(2-butoxyethoxy)ethanol (B94605) is a popular solvent, and ethylene (B1197577) glycol hexyl ether is used in many fragrance-related products. copernicus.org

The properties of a solvent, such as its ability to dissolve other substances and its volatility, are critical to its application. Research into specialty solvents often involves synthesizing and evaluating new compounds for their performance in specific contexts. The use of esters as solvents is also widespread, with compounds like ethyl acetate (B1210297) being a common example. google.com

Research on 2-Phenoxyethyl Phenylacetate in Agrochemistry and Pest Control

The field of agrochemistry is continually evolving, with a focus on developing more effective and environmentally benign solutions for pest control and crop protection. dipalme.orgresearchgate.net Research in this area encompasses a wide range of approaches, from the synthesis of new active ingredients to the development of innovative formulation technologies. dipalme.orgresearchgate.net

While direct research on 2-Phenoxyethyl phenylacetate in agrochemical applications is not extensively documented in the provided results, the broader context of chemical innovation in this sector is relevant. The development of pesticides involves identifying compounds that can effectively control target pests while minimizing harm to non-target organisms and the environment. researchgate.netnih.gov

The formulation of agrochemicals is a critical aspect of their efficacy. Adjuvants and other formulants are added to the active ingredient to enhance its properties, such as spreading, sticking, and stability. researchgate.net The search for new and improved active ingredients is a constant endeavor in the agrochemical industry. This includes exploring a diverse range of chemical structures and modes of action. dipalme.org Natural substances, such as plant extracts, are also a source of inspiration for new pest control agents. mdpi.com

Investigation as a Pest Repellent or Attractant

The potential of 2-phenoxyethyl phenylacetate and related compounds as pest control agents has been a subject of scientific inquiry. Research has explored the use of various organic compounds, including esters, as either repellents or attractants for different insect species. For instance, a comprehensive screening program tested thousands of materials against ten insect species to identify effective attractants. govinfo.gov While direct data on 2-phenoxyethyl phenylacetate's specific role as a repellent or attractant is limited in the provided search results, the broader context of using such chemicals in pest management is well-established. For example, 2-phenethyl propionate (B1217596) is noted for its effectiveness as an insect attractant, particularly for pests like Japanese beetles and bed bugs, luring them into traps. naturepest.com This compound's sweet, floral scent plays a crucial role in its attractant properties. naturepest.com The general principle involves using chemical cues to manipulate insect behavior for control purposes. govinfo.govgoogle.comgoogle.comnih.gov

Controlled Release Systems for Agro-Applications

Controlled release formulations (CRFs) for agrochemicals are designed to deliver active ingredients, such as pesticides and herbicides, over an extended period. nih.govresearchgate.netsci-hub.semdpi.comresearchgate.net This technology aims to improve the efficiency of pest control while minimizing environmental contamination by reducing the frequency of application and preventing the initial burst of high concentrations typical of conventional formulations. researchgate.netsci-hub.se Various materials, including synthetic and natural polymers, are utilized to create these systems. researchgate.net

The development of controlled-release systems involves encapsulating the active agent within a matrix that governs its release rate. researchgate.net For example, a study on a layered organic-inorganic nanohybrid demonstrated the controlled release of the herbicide 4-(2,4-dichlorophenoxy)butyrate. nih.gov The method of preparation of these nanohybrids was found to play a crucial role in determining the release properties of the beneficial agent. nih.gov This highlights the potential for tuning the physicochemical properties of the delivery system to achieve the desired release profile. nih.gov While specific research on incorporating 2-phenoxyethyl phenylacetate into such systems was not found, the principles of controlled release could be applied to it if it were to be used as an active ingredient in an agrochemical formulation.

Flavor and Fragrance Chemistry Research Involving 2-Phenoxyethyl Phenylacetate

Biosynthesis and Formation Pathways in Natural Products

The biosynthesis of aromatic compounds, including the precursors to esters like 2-phenoxyethyl phenylacetate, is a complex process in plants and microorganisms. The formation of 2-phenylethanol (B73330), a key precursor, has been extensively studied. nih.govnih.gov In plants like roses, the biosynthesis of 2-phenylethanol from L-phenylalanine is linked to the expression of the phenylacetaldehyde (B1677652) synthase (PAAS) gene. nih.gov This pathway involves the conversion of L-phenylalanine to phenylacetaldehyde, which is then reduced to 2-phenylethanol. nih.govnih.gov

Another pathway, the Ehrlich pathway, is prominent in microorganisms like yeast and involves the transamination of an amino acid to an α-keto acid, followed by decarboxylation and reduction to an alcohol. nih.govresearchgate.net Research has also explored novel biosynthetic routes, such as a "styrene-derived" pathway in E. coli, which has shown greater thermodynamic driving force and higher yields of 2-phenylethanol compared to the traditional Ehrlich pathway. nih.gov The final step in forming an ester like 2-phenoxyethyl phenylacetate would involve the enzymatic esterification of 2-phenylethanol with phenylacetic acid. The metabolism of related compounds like phenylethyl acetate proceeds rapidly to generate phenylethyl alcohol and acetic acid. regulations.gov The degradation of phenylacetate in fungi has also been investigated, revealing oxidative pathways involving hydroxylation and ring-opening reactions. nih.govnih.gov

| Precursor | Key Enzyme/Pathway | Organism/Plant | Resulting Intermediate/Product |

| L-Phenylalanine | Phenylacetaldehyde Synthase (PAAS) | Rose | 2-Phenylethanol |

| L-Phenylalanine | Ehrlich Pathway | Yeast, Bacteria | 2-Phenylethanol |

| L-Phenylalanine | Styrene-derived pathway | E. coli | 2-Phenylethanol |

| Phenylacetate | Cytochrome P450 monooxygenases, Dioxygenases | Fungi | 2-Hydroxyphenylacetate, 2,5-Dihydroxyphenylacetate |

Stability and Degradation in Aroma Compositions

The stability of fragrance compounds is a critical factor in the formulation of perfumes and other scented products. mdpi.comresearchgate.net Emulsions are often used to incorporate hydrophobic fragrance oils into water-based products, and the stability of these emulsions is crucial for product performance and shelf life. researchgate.net Factors such as the ratio of the fragrance component to the surfactant can significantly affect the stability of a nanoemulsion. researchgate.net

The degradation of esters in aroma compositions can occur through hydrolysis, which breaks the ester bond to form an alcohol and a carboxylic acid. In the case of 2-phenoxyethyl phenylacetate, hydrolysis would yield 2-phenoxyethanol (B1175444) and phenylacetic acid. The metabolic breakdown of similar esters, such as phenylethyl acetate, demonstrates this process, with the resulting alcohol and acid being further metabolized. regulations.gov The chemical environment, including pH and the presence of enzymes, can influence the rate of degradation. The stability of a fragrance compound also relates to its persistence in the environment, with some compounds degrading more rapidly than others. naturepest.com

Advanced Analytical Profiling in Complex Natural Extracts

The identification and quantification of specific volatile compounds like 2-phenoxyethyl phenylacetate in complex natural extracts require sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for separating and identifying the components of a volatile mixture. nih.gov Comprehensive chemical profiling using techniques like high-performance liquid chromatography with photodiode array detection (HPLC-PDA) is also employed to analyze the chemical composition of natural products such as propolis. mdpi.com

Chemometric analysis, including principal component analysis (PCA) and orthogonal partial least squares discriminant analysis (OPLS-DA), can be used to process the large datasets generated by these analytical methods. nih.gov This allows for the identification of significant differences in the chemical profiles of different samples and the pinpointing of marker compounds. nih.gov For example, such methods have been used to differentiate between the chemical compositions of different Dendrobium species, a genus of orchids known for its diverse chemical constituents, including phenanthrenes and bibenzyls. nih.govnih.govmdpi.comresearchgate.net These advanced analytical approaches are essential for understanding the complex chemistry of natural extracts and for quality control purposes. mdpi.com

| Analytical Technique | Application | Type of Information Obtained |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile compounds in complex mixtures. | Identification of individual chemical components and their relative abundance. |

| High-Performance Liquid Chromatography–Photodiode Array Detection (HPLC-PDA) | Quantification of specific compounds in natural extracts. | Concentration of known compounds like phenolic acids and flavonoids. |

| Chemometrics (PCA, OPLS-DA) | Statistical analysis of large analytical datasets. | Differentiation between samples based on their chemical profiles and identification of marker compounds. |

Environmental Fate and Ecotoxicological Studies of 2 Phenoxyethyl Phenylacetate Non Human Focus

Environmental Distribution and Persistence of 2-Phenoxyethyl Phenylacetate (B1230308)

2-Phenoxyethyl phenylacetate, a chemical compound utilized in various industrial applications, has been the subject of studies to understand its behavior and persistence in the environment. Its environmental distribution is influenced by its physical and chemical properties, which dictate its movement and partitioning between different environmental compartments such as water, soil, and air.

Occurrence in Aquatic Environments

The presence of 2-phenoxyethyl phenylacetate in aquatic environments is a concern due to its potential impact on aquatic organisms. While specific monitoring data for 2-phenoxyethyl phenylacetate in various water bodies is not extensively detailed in the provided search results, related compounds offer some insights. For instance, phenethyl acetate (B1210297), a structurally similar compound, is not expected to have significant exposure via drinking water because it readily biodegrades. regulations.gov The European Chemicals Agency (ECHA) registration dossier for phenethyl phenylacetate indicates it is considered toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. thegoodscentscompany.com This suggests that while it may biodegrade, its presence, even temporarily, can pose a risk. The log Pow value for 2-phenylethyl 2-phenylacetate, a synonym for phenethyl phenylacetate, was determined to be 3.827, indicating a potential for bioaccumulation in aquatic organisms. europa.eu

Presence and Fate in Soil Systems